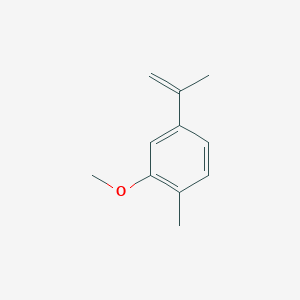
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is naturally found in various essential oils, including basil, nutmeg, and clove oil. It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate. The resulting mixture is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the same methylation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Anethole: Anethole is structurally similar but has a different substitution pattern on the benzene ring.
Eugenol: Eugenol has a hydroxyl group instead of a methoxy group.
Isoeugenol: Isoeugenol is a precursor in the synthesis of 2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic effects make it valuable in various applications .
Propiedades
Número CAS |
3794-96-5 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-methoxy-1-methyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-7H,1H2,2-4H3 |
Clave InChI |
SHZSFIUMTQEXDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















